REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][N:5]=1)([O-])=O>CCOC(C)=O.CO.[Pd]>[NH2:1][C:4]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][N:5]=1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NC=CC=C1OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 h under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This mixture was purged with H2 three times
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with N2 three times
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
the filter cake was washed with EtOAc (2×35 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate were concentrated
|
Type
|
CUSTOM
|
Details
|
dried over high vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.8 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |